N-[3-(acetylamino)phenyl]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3/c1-16(29)25-20-7-4-8-21(14-20)26-23(30)15-28-24(31)12-11-22(27-28)19-10-9-17-5-2-3-6-18(17)13-19/h2-14H,15H2,1H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUDOHAZZBDTDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the naphthyl and pyridazinyl groups, followed by their coupling with the acetylamino phenyl moiety. Common reagents used in these reactions include acetic anhydride, naphthalene derivatives, and pyridazine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural differences and properties between the target compound and its analogs:
Pharmacological Implications
- Target Compound: The naphthalene group enhances binding to hydrophobic pockets (e.g., in kinases or GPCRs), while the acetylamino group improves solubility and target engagement via hydrogen bonding .
- Chloro/Methoxy Analogs (e.g., ) : Electron-withdrawing groups may reduce metabolic stability but improve affinity for electrophilic binding sites.
- Methylthio Derivatives (e.g., ) : Increased lipophilicity improves membrane permeability but may reduce aqueous solubility.
Key Research Findings
Pyridazinone Core: Essential for planar stacking interactions; substitution at position 3 (naphthalene vs. methylthiobenzyl) dictates target selectivity .
Acetamide Side Chain: Modifications (e.g., acetylamino, bromophenyl) tune pharmacokinetic properties. For example, the 3-acetylamino group in the target compound reduces first-pass metabolism compared to nitro or halogenated analogs .
Naphthalene vs. Triazole : Naphthalene-containing analogs show superior binding to aromatic-rich enzyme pockets compared to triazole derivatives .
Biological Activity
N-[3-(acetylamino)phenyl]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C₃₁H₃₃N₅O₃
- Molecular Weight : 525.63 g/mol
The presence of functional groups such as acetylamino and pyridazinone contributes to its biological properties.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzyme Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation. For instance, it has been shown to affect histone deacetylases (HDACs), which are critical in regulating gene expression related to cell cycle and apoptosis .
- Induction of Apoptosis : The compound has demonstrated the ability to induce apoptosis in various cancer cell lines, including HepG2 liver cancer cells. Flow cytometry analysis revealed that treatment with the compound significantly increased the apoptotic rate in these cells, suggesting a potential role as an anticancer agent .
- Cell Cycle Arrest : Studies have indicated that this compound can cause G2/M phase arrest in cancer cells, thereby inhibiting their proliferation .
Biological Activity Data
The biological activity of the compound has been evaluated through various assays:
| Activity | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Antiproliferative | HepG2 | 1.30 | HDAC inhibition |
| Apoptosis induction | HepG2 | - | Increased annexin V positivity |
| Cell cycle arrest | HepG2 | - | G2/M phase accumulation |
Case Studies
Several studies have explored the effects of this compound on different types of cancer:
- Liver Cancer (HepG2) : In vitro studies demonstrated that this compound effectively inhibited cell growth with an IC50 value significantly lower than traditional chemotherapeutics like SAHA (suberoylanilide hydroxamic acid), highlighting its potential as a more effective treatment option .
- Breast Cancer : Additional research is needed, but preliminary results suggest that the compound may also exhibit activity against breast cancer cell lines, warranting further investigation into its broader anticancer properties.
Q & A
Q. What are the recommended synthetic routes for N-[3-(acetylamino)phenyl]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1: Preparation of the pyridazinone core via cyclocondensation of hydrazine derivatives with diketones or via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for heterocycle formation .
- Step 2: Functionalization of the pyridazinone ring with naphthalen-2-yl groups using Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
- Step 3: Amide coupling between the pyridazinone-acetic acid intermediate and 3-(acetylamino)aniline using reagents like EDC/HOBt or DCC . Critical parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (60–100°C for coupling steps), and purification via column chromatography or recrystallization .
Q. How is the structure of this compound confirmed?
Structural confirmation employs:
- NMR Spectroscopy: H and C NMR to identify aromatic protons (δ 7.2–8.5 ppm), acetamide carbonyls (δ ~165 ppm), and pyridazinone signals .
- High-Resolution Mass Spectrometry (HRMS): To verify molecular ion peaks (e.g., [M+H] expected for CHNO) .
- Infrared (IR) Spectroscopy: Peaks at ~1670 cm (C=O stretch) and ~3300 cm (N-H stretch) .
- X-ray Crystallography: For unambiguous confirmation of stereochemistry in crystalline forms .
Advanced Research Questions
Q. What strategies can address low yields during the final amide coupling step?
Low yields often arise from steric hindrance or poor nucleophilicity. Solutions include:
- Using coupling agents like HATU or PyBOP for challenging amide bonds .
- Activating the carboxylic acid as a mixed anhydride or acyl chloride prior to coupling .
- Optimizing solvent polarity (e.g., switching from THF to DCM) and reaction time (12–24 hours) .
Q. What in silico methods predict the biological targets of this compound?
Computational approaches include:
- Molecular Docking: Targeting enzymes like kinases or phosphodiesterases using PyMol or AutoDock, leveraging the naphthalenyl group’s π-π stacking potential .
- QSAR Modeling: Correlating substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity datasets .
- Pharmacophore Mapping: Identifying key hydrogen-bond acceptors (pyridazinone carbonyl) and hydrophobic regions (naphthalenyl) .
Q. How can contradictory bioactivity data across cell-based assays be resolved?
Contradictions may stem from assay conditions or cell line variability. Mitigation strategies:
- Dose-Response Curves: Test a wider concentration range (nM to μM) to identify therapeutic windows .
- Orthogonal Assays: Combine MTT viability assays with caspase-3 activation or ROS detection for apoptosis validation .
- Metabolic Stability Tests: Use liver microsomes to assess compound degradation kinetics .
Q. What in vitro models are suitable for evaluating its therapeutic potential?
Prioritize models aligned with structural analogs:
- Cancer: NCI-60 cell lines, focusing on breast (MCF-7) and colon (HCT-116) cancers due to pyridazinone’s reported antiproliferative effects .
- Inflammation: LPS-stimulated RAW 264.7 macrophages to measure TNF-α/IL-6 suppression .
- Enzyme Inhibition: Custom assays for COX-2 or PDE4, given the acetamide’s resemblance to known inhibitors .
Q. What structure-activity relationships (SAR) guide optimization of pyridazinone acetamides?
Key SAR insights from analogs:
- Naphthalenyl Group: Enhances lipophilicity and target binding; 2-substitution outperforms 1-substitution in potency .
- Acetylamino Phenyl: Meta-substitution improves solubility vs. para-substitution, which may sterically hinder binding .
- Pyridazinone Core: 6-Oxo is critical for hydrogen bonding; replacing it with thione reduces activity .
Q. How can spectral inconsistencies in 13^{13}13C NMR data be resolved?
Inconsistencies often arise from tautomerism or dynamic effects. Solutions:
Q. What challenges arise during scale-up synthesis, and how are they addressed?
Scale-up issues include:
- Exothermic Reactions: Use jacketed reactors with precise temperature control to avoid side reactions .
- Purification: Replace column chromatography with recrystallization (ethanol/water) or centrifugal partition chromatography .
- Catalyst Recycling: Immobilize Cu catalysts on silica for click chemistry steps to reduce costs .
Q. What combinatorial approaches enhance its bioactivity?
Synergistic combinations include:
- Antibiotics: Pair with ciprofloxacin to exploit pyridazinone’s membrane-disruption effects in Gram-negative bacteria .
- Kinase Inhibitors: Co-administer with imatinib to target resistant leukemia cells via dual Bcr-Abl and JAK2 inhibition .
- Mechanistic Studies: Use transcriptomics (RNA-seq) to identify pathways upregulated in combination treatments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
